molecular formula C7H11NO2 B14479260 2-Oxoazepane-1-carbaldehyde CAS No. 65848-45-5

2-Oxoazepane-1-carbaldehyde

Katalognummer: B14479260
CAS-Nummer: 65848-45-5
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: JXBZNUBZEPHBIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxoazepane-1-carbaldehyde is an organic compound that belongs to the class of aldehydes It features a seven-membered ring with a carbonyl group (C=O) at the second position and an aldehyde group (-CHO) at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoazepane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diester followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the seven-membered ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxoazepane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products:

    Oxidation: Formation of 2-Oxoazepane-1-carboxylic acid.

    Reduction: Formation of 2-Hydroxyazepane-1-carbaldehyde.

    Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-Oxoazepane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Oxoazepane-1-carbaldehyde involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of new compounds that can modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

    2-Oxohexane-1-carbaldehyde: A six-membered ring analog.

    2-Oxoheptane-1-carbaldehyde: A seven-membered ring analog with different substituents.

    2-Oxoazepane-1-carboxylic acid: The oxidized form of 2-Oxoazepane-1-carbaldehyde.

Eigenschaften

CAS-Nummer

65848-45-5

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

2-oxoazepane-1-carbaldehyde

InChI

InChI=1S/C7H11NO2/c9-6-8-5-3-1-2-4-7(8)10/h6H,1-5H2

InChI-Schlüssel

JXBZNUBZEPHBIC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)N(CC1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.